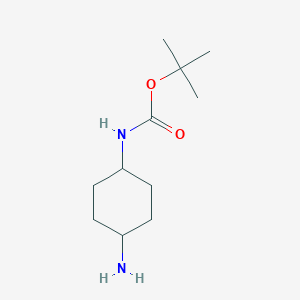

trans-N-Boc-1,4-Cyclohexandiamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

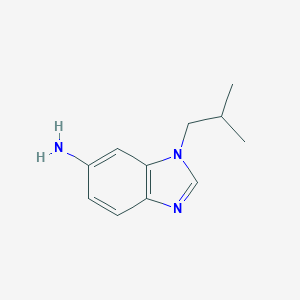

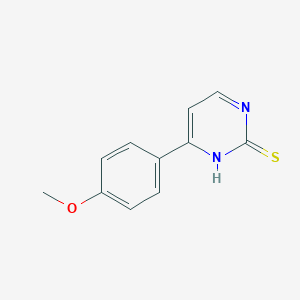

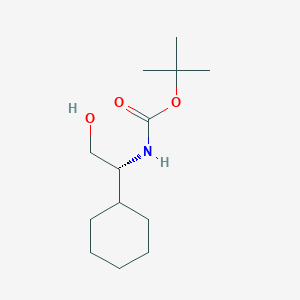

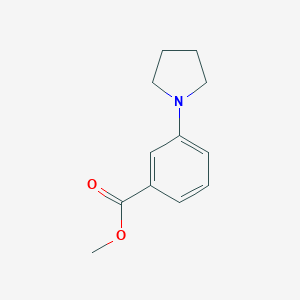

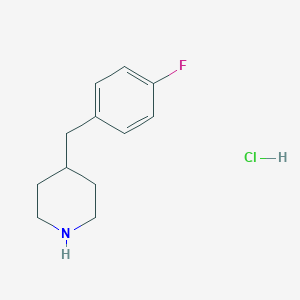

trans-N-Boc-1,4-cyclohexanediamine: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a derivative of cyclohexanediamine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-N-Boc-1,4-cyclohexanediamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has been utilized in the development of selective V1A receptor antagonists, which have potential therapeutic applications in treating conditions such as hypertension and heart failure .

Industry: In the industrial sector, trans-N-Boc-1,4-cyclohexanediamine is used in the production of polymers and other materials that require specific amine functionalities .

Wirkmechanismus

Target of Action

The primary target of trans-N-Boc-1,4-cyclohexanediamine is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .

Mode of Action

trans-N-Boc-1,4-cyclohexanediamine interacts with the V1A receptor as an antagonist Instead, it blocks the receptor and prevents it from being activated by vasopressin .

Biochemical Pathways

By acting as an antagonist at the V1A receptor, trans-N-Boc-1,4-cyclohexanediamine can influence the vasopressin-regulated water reabsorption pathway . This pathway is crucial for the regulation of water balance in the body .

Pharmacokinetics

It is noted that the compound is used in the development of anorally bioavailable V1A receptor antagonist , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

The molecular and cellular effects of trans-N-Boc-1,4-cyclohexanediamine’s action involve the inhibition of the V1A receptor . This inhibition can disrupt the normal function of vasopressin, potentially leading to changes in water balance in the body .

Action Environment

Like many other compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .

Biochemische Analyse

Biochemical Properties

The role of trans-N-Boc-1,4-cyclohexanediamine in biochemical reactions is primarily as a precursor in the synthesis of V1A receptor antagonists

Cellular Effects

The V1A receptor antagonists it helps synthesize can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of V1A receptor antagonists, which can have various effects at the molecular level .

Dosage Effects in Animal Models

The V1A receptor antagonists it helps synthesize have been studied in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-1,4-cyclohexanediamine typically involves the reaction of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable solvent such as methanol . The reaction is carried out at 0°C and then stirred at room temperature for 16 hours. The product is then purified to obtain trans-N-Boc-1,4-cyclohexanediamine with a yield of approximately 86% .

Industrial Production Methods: Industrial production methods for trans-N-Boc-1,4-cyclohexanediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: trans-N-Boc-1,4-cyclohexanediamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino groups can be selectively deprotected under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Deprotection: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used for the deprotection of Boc groups.

Major Products:

Vergleich Mit ähnlichen Verbindungen

trans-1,4-cyclohexanediamine: The parent compound without Boc protection.

trans-N-Boc-1,2-cyclohexanediamine: A similar compound with Boc protection on the 1,2-positions of cyclohexanediamine.

Uniqueness: trans-N-Boc-1,4-cyclohexanediamine is unique due to its specific Boc protection on the 1,4-positions, which provides distinct reactivity and stability compared to other Boc-protected cyclohexanediamines .

Eigenschaften

CAS-Nummer |

195314-59-1 |

|---|---|

Molekularformel |

C11H23N2O2+ |

Molekulargewicht |

215.31 g/mol |

IUPAC-Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1 |

InChI-Schlüssel |

FEYLUKDSKVSMSZ-UHFFFAOYSA-O |

SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+] |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol](/img/structure/B69568.png)